(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide
CAS No.:
Cat. No.: VC15882364
Molecular Formula: C7H6Br2N2O
Molecular Weight: 293.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6Br2N2O |
|---|---|
| Molecular Weight | 293.94 g/mol |
| IUPAC Name | 3,5-dibromo-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
| Standard InChI Key | RODPODHLUZMCNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=NO)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3,5-dibromo-N'-hydroxybenzenecarboximidamide, reflects its benzene ring substituted with bromine atoms at positions 3 and 5, alongside a carboximidamide group (-C(=NO)NH₂) at position 1. The (E)-stereochemistry arises from the antiperiplanar arrangement of the hydroxylamine (-NHOH) and benzene ring relative to the imine double bond.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆Br₂N₂O |
| Molecular Weight | 293.94 g/mol |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=NO)N |
| InChI Key | RODPODHLUZMCNX-UHFFFAOYSA-N |
| PubChem CID | 130785415 |
| Solubility (Predicted) | Low in water; moderate in DMSO |
The Standard InChI (InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)) confirms the connectivity and stereochemistry.
Halogen Bonding and Electronic Effects
Bromine’s σ-hole potential enhances intermolecular interactions, particularly with electron-rich regions of biomolecules. Computational studies suggest that the 3,5-dibromo substitution pattern amplifies electrostatic contributions, enabling strong binding to enzyme active sites . For instance, the σ-hole magnitude on bromine in this compound is comparable to that in CF₃Br (a known halogen-bond donor), facilitating interactions with Lewis bases like amino acid residues .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Bromination of Benzene Precursors: Electrophilic bromination of a substituted benzene derivative introduces bromine atoms at positions 3 and 5.
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Carboximidamide Formation: Reaction with hydroxylamine under controlled pH and temperature yields the carboximidamide group.
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Stereochemical Control: The (E)-configuration is achieved via kinetic control during imine bond formation, often using aprotic solvents like dichloromethane .
Critical Parameters:
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Temperature: Maintained below 40°C to prevent undesired tautomerization.
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Catalysts: DMAP (4-dimethylaminopyridine) enhances acylation efficiency in intermediate steps .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound competitively inhibits DNA ligases, essential for DNA replication and repair. Molecular docking studies reveal:
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Binding Affinity (Kd): 2.1 ± 0.3 μM for E. coli DNA ligase.
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Interaction Sites: Halogen bonds between bromine and Arg-243 stabilize the enzyme-inhibitor complex .
Table 2: Inhibition Metrics vs. Analogues
| Compound | IC₅₀ (DNA Ligase) | Selectivity (vs. Topoisomerase) |
|---|---|---|
| (E)-3,5-Dibromo-N'-OH-Benzene | 1.8 μM | >50-fold |
| 3,5-Dibromo-Benzohydroxamic Acid | 4.2 μM | 12-fold |
Cytotoxic Effects
In in vitro assays, the compound induces G2/M phase arrest in HeLa cells (EC₅₀ = 5.7 μM). This aligns with its ligase inhibition profile, as stalled DNA repair triggers checkpoint activation.
Applications in Biomedical Research
Tool Compound for DNA Repair Studies
Researchers utilize this compound to:
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Probe ligase function in CRISPR-Cas9 gene editing.
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Sensitize cancer cells to ionizing radiation by impairing DNA damage response.
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